molecular formula C21H21NO6 B11055446 2-{[4-(1,3-Benzodioxol-5-yloxy)phenyl]carbamoyl}cyclohexanecarboxylic acid

2-{[4-(1,3-Benzodioxol-5-yloxy)phenyl]carbamoyl}cyclohexanecarboxylic acid

Cat. No.: B11055446
M. Wt: 383.4 g/mol
InChI Key: PTZGWQRPRYQGKN-UHFFFAOYSA-N
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Description

2-{[4-(1,3-Benzodioxol-5-yloxy)phenyl]carbamoyl}cyclohexanecarboxylic acid is an organic compound with a complex structure that includes a benzodioxole moiety, a phenyl group, and a cyclohexane carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(1,3-Benzodioxol-5-yloxy)phenyl]carbamoyl}cyclohexanecarboxylic acid typically involves multiple steps One common route starts with the preparation of the benzodioxole moiety, which is then coupled with a phenyl group through a carbamoyl linkageThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures that the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(1,3-Benzodioxol-5-yloxy)phenyl]carbamoyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound .

Scientific Research Applications

2-{[4-(1,3-Benzodioxol-5-yloxy)phenyl]carbamoyl}cyclohexanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(1,3-Benzodioxol-5-yloxy)phenyl]carbamoyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Benzodioxol-5-yloxy)-2-[4-(1H-imidazol-1-yl)phenoxy]-6-methylpyrimidine
  • Phenylimidazoles
  • Diarylethers
  • Benzodioxoles

Uniqueness

2-{[4-(1,3-Benzodioxol-5-yloxy)phenyl]carbamoyl}cyclohexanecarboxylic acid is unique due to its combination of a benzodioxole moiety, a phenyl group, and a cyclohexane carboxylic acid group. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C21H21NO6

Molecular Weight

383.4 g/mol

IUPAC Name

2-[[4-(1,3-benzodioxol-5-yloxy)phenyl]carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C21H21NO6/c23-20(16-3-1-2-4-17(16)21(24)25)22-13-5-7-14(8-6-13)28-15-9-10-18-19(11-15)27-12-26-18/h5-11,16-17H,1-4,12H2,(H,22,23)(H,24,25)

InChI Key

PTZGWQRPRYQGKN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)OC3=CC4=C(C=C3)OCO4)C(=O)O

Origin of Product

United States

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